molecular formula C14H17NOS2 B13901338 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone

1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone

Cat. No.: B13901338
M. Wt: 279.4 g/mol
InChI Key: JFZFIIIZOZHHEY-GFCCVEGCSA-N
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Description

1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone typically involves the reaction of 2,4,6-trimethylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects . Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-trimethylphenyl)ethanone: A simpler analog without the thiazolidinone ring.

    Thiazolidin-2,4-dione: A structurally related compound with different substituents.

Uniqueness

1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone is unique due to its specific combination of a thiazolidinone ring and a trimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone

InChI

InChI=1S/C14H17NOS2/c1-8-5-9(2)13(10(3)6-8)12-7-18-14(17)15(12)11(4)16/h5-6,12H,7H2,1-4H3/t12-/m1/s1

InChI Key

JFZFIIIZOZHHEY-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H]2CSC(=S)N2C(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CSC(=S)N2C(=O)C)C

Origin of Product

United States

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